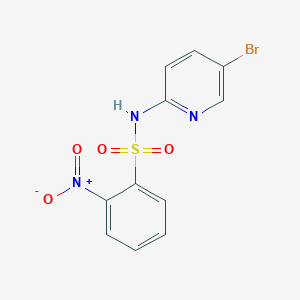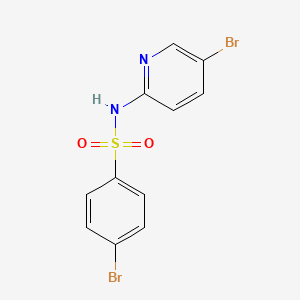![molecular formula C14H14BrN3O B4286042 N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286042.png)
N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
説明
N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea involves its ability to selectively inhibit the activity of specific enzymes and proteins. N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea achieves this by binding to the active site of the target enzyme or protein, thereby preventing its normal function. The selectivity of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea for specific enzymes and proteins is due to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the target protein.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has a variety of biochemical and physiological effects, depending on the specific enzyme or protein that it targets. For example, N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of PKC, which can lead to decreased cell growth and increased apoptosis. N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to inhibit the activity of SHP-1, which can lead to increased immune cell function.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the role of these enzymes and proteins in various biological processes without affecting other cellular processes. However, one of the limitations of using N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea. One area of research could focus on developing more efficient synthesis methods for N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, which would allow for larger quantities of the compound to be produced. Another area of research could focus on identifying new enzymes and proteins that N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea can target, which could lead to new insights into various biological processes. Finally, future research could focus on developing new derivatives of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea that have improved selectivity and potency for specific enzymes and proteins.
Conclusion:
In conclusion, N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a valuable tool for studying various biological processes. Its selectivity for specific enzymes and proteins makes it a valuable tool for studying the role of these molecules in various physiological processes. While there are limitations to using N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments, there are also several future directions for research that could lead to new insights into the role of enzymes and proteins in various biological processes.
科学的研究の応用
N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been used in a variety of scientific research applications. One of the most common uses of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is as a tool for studying protein kinase C (PKC) signaling pathways. PKC is a family of enzymes that play a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to selectively inhibit the activity of PKC, making it a valuable tool for studying the role of PKC in various biological processes.
In addition to its use in studying PKC signaling pathways, N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been used to study the role of other enzymes and proteins in various biological processes. For example, N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of the protein tyrosine phosphatase SHP-1, which plays a critical role in regulating immune cell function. N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been used to study the role of the enzyme carbonic anhydrase in various physiological processes.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-10(11-3-2-8-16-9-11)17-14(19)18-13-6-4-12(15)5-7-13/h2-10H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDHHKAIKMLHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)

![N-(3,4-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286023.png)
![N-(2,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286028.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286031.png)
![N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286038.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4286043.png)
![N-(2-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286046.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4286051.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)
![N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286063.png)